
Benzene, 1,1',1''-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’,1’'-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris-: is a complex organic compound characterized by its unique structure, which includes three benzene rings connected through a central 1,3,5,5-tetramethyl-1-pentene unit
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- typically involves the reaction of benzene derivatives with a central 1,3,5,5-tetramethyl-1-pentene unit. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,1’,1’'-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced products.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzene, 1,1’,1’'-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- is used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound may be used in the study of molecular interactions and as a probe for understanding biological processes. Its ability to interact with various biomolecules makes it a valuable tool in biochemical research.
Medicine: In medicine, Benzene, 1,1’,1’'-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- may have potential applications in drug development. Its unique structure could be exploited to design new therapeutic agents with specific biological activities.
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymerization and the manufacture of advanced materials.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’,1’'-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- involves its interaction with molecular targets and pathways within a system. The compound’s unique structure allows it to bind to specific sites on target molecules, influencing their activity and function. This interaction can lead to various effects, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Benzene, 1,2,3,5-tetramethyl-
- Benzene, 1,2,4,5-tetramethyl-
- Benzene, 1,1’- (1,1,2,2-tetramethyl-1,2-ethanediyl)bis-
Comparison: Compared to these similar compounds, Benzene, 1,1’,1’'-(1,3,5,5-tetramethyl-1-pentene-1,3,5-triyl)tris- stands out due to its unique central 1,3,5,5-tetramethyl-1-pentene unit, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required.
Propriétés
Numéro CAS |
19303-34-5 |
|---|---|
Formule moléculaire |
C27H30 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
(4,6-dimethyl-2,6-diphenylhept-2-en-4-yl)benzene |
InChI |
InChI=1S/C27H30/c1-22(23-14-8-5-9-15-23)20-27(4,25-18-12-7-13-19-25)21-26(2,3)24-16-10-6-11-17-24/h5-20H,21H2,1-4H3 |
Clé InChI |
LEOZNBAZHMBUST-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(C)(CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


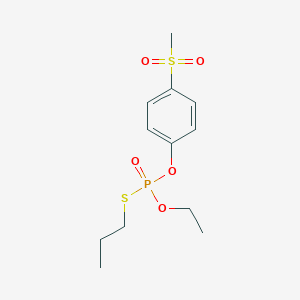
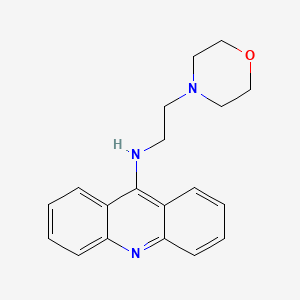
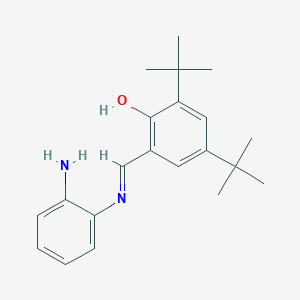

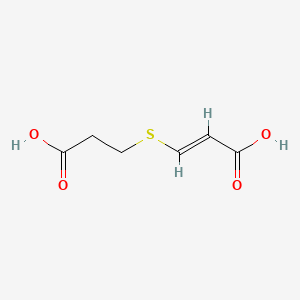
![2-(4-chlorophenyl)sulfanylacetic acid;3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol](/img/structure/B13745260.png)
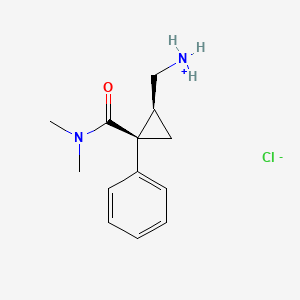

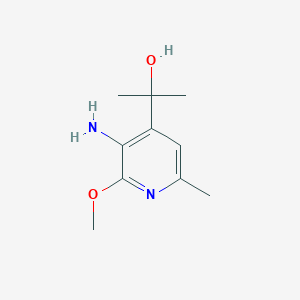
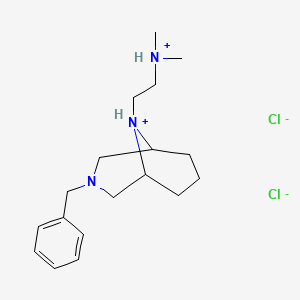
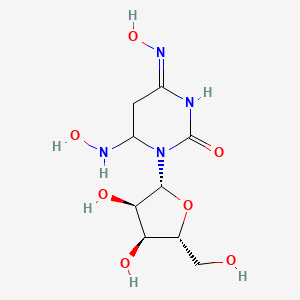
![2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B13745303.png)
![N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid](/img/structure/B13745306.png)
